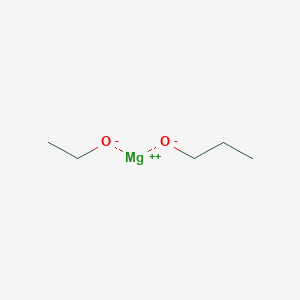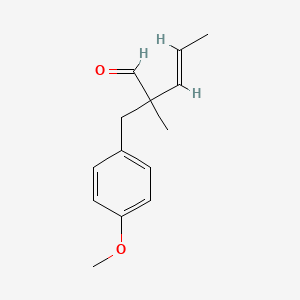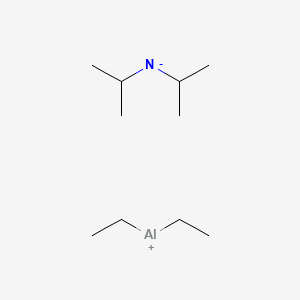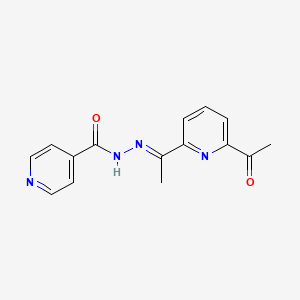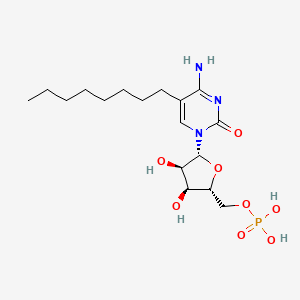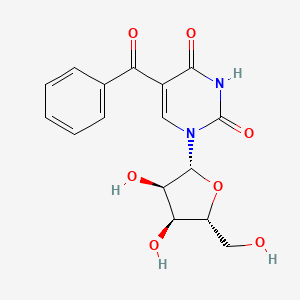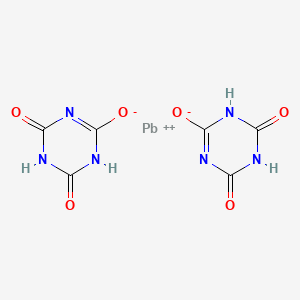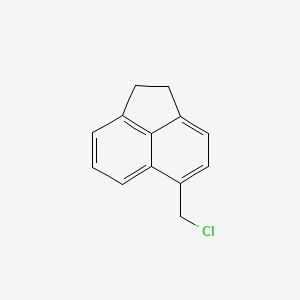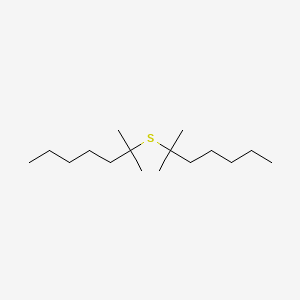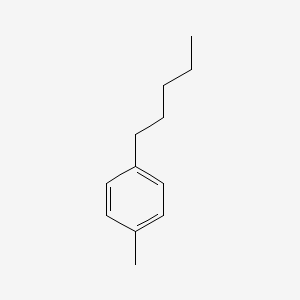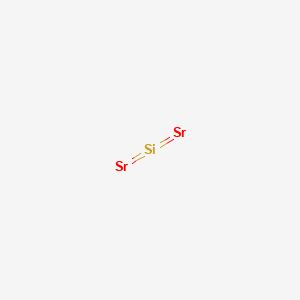
Distrontium silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distrontium silicide is a compound composed of strontium and silicon. It belongs to the class of silicides, which are compounds that combine silicon with more electropositive elements. Silicides are known for their unique properties, such as high-temperature stability, low electrical resistivity, and corrosion resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Distrontium silicide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of strontium and silicon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces. The process involves heating a mixture of strontium and silicon powders to temperatures above 1000°C. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Distrontium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen at high temperatures, this compound forms strontium oxide and silicon dioxide.
Reduction: It can be reduced by hydrogen gas at elevated temperatures to produce elemental strontium and silicon.
Substitution: this compound can react with halogens to form strontium halides and silicon halides.
Major Products Formed:
Oxidation: Strontium oxide (SrO) and silicon dioxide (SiO2).
Reduction: Elemental strontium (Sr) and silicon (Si).
Substitution: Strontium halides (SrX2) and silicon halides (SiX4), where X represents a halogen.
Scientific Research Applications
Distrontium silicide has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which distrontium silicide exerts its effects is primarily through its interaction with other elements and compounds. In chemical reactions, it acts as a source of strontium and silicon, which can participate in various pathways. For example, in oxidation reactions, it provides strontium ions that can form stable oxides, while silicon can form a protective layer of silicon dioxide .
Comparison with Similar Compounds
- Calcium silicide (CaSi2)
- Magnesium silicide (Mg2Si)
- Barium silicide (BaSi2)
Comparison: Distrontium silicide is unique due to its specific combination of strontium and silicon, which imparts distinct properties such as higher thermal stability and specific reactivity patterns compared to other silicides. For instance, while calcium silicide and magnesium silicide are also used in high-temperature applications, this compound offers better corrosion resistance and electrical properties .
Properties
CAS No. |
59680-90-9 |
|---|---|
Molecular Formula |
SiSr2 |
Molecular Weight |
203.3 g/mol |
InChI |
InChI=1S/Si.2Sr |
InChI Key |
DLCJFXCTHABRCT-UHFFFAOYSA-N |
Canonical SMILES |
[Si](=[Sr])=[Sr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



